![molecular formula C14H18N2O7S2 B14398958 3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-79-6](/img/structure/B14398958.png)
3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol: is a compound that combines the properties of 3,5-dinitrobenzoic acid and [(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized by the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The reaction involves heating benzoic acid with sulfuric acid, followed by the addition of fuming nitric acid at controlled temperatures .
Industrial Production Methods: The industrial production of 3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves precise control of reaction conditions to optimize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dinitrobenzoic acid is used in the derivatization of resins and the determination of ampicillin . It forms adducts with other compounds, which are studied for their crystal structures .
Biology: The compound is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine . It also finds applications in the study of enzyme activities and metabolic pathways.
Medicine: 3,5-Dinitrobenzoic acid derivatives are explored for their potential therapeutic properties, including their use as corrosion inhibitors and in the development of new drugs .
Industry: The compound is used in photography and as a corrosion inhibitor . It is also employed in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to form adducts with other molecules also plays a role in its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic acid: Used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitro derivative of benzoic acid with different reactivity and applications.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid and other nitrobenzoic acids . This higher acidity makes it more reactive in certain chemical reactions, allowing for the formation of more stable derivatives with higher melting points.
Eigenschaften
CAS-Nummer |
88122-79-6 |
|---|---|
Molekularformel |
C14H18N2O7S2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C7H4N2O6.C7H14OS2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-7-9-5-6(4-8)10-7/h1-3H,(H,10,11);6-8H,2-5H2,1H3/t;6-,7-/m.1/s1 |
InChI-Schlüssel |
FPCNAAHGNVMUSH-ZTLVEGPFSA-N |
Isomerische SMILES |
CCC[C@@H]1SC[C@H](S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CCCC1SCC(S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


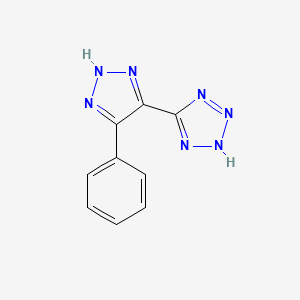
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
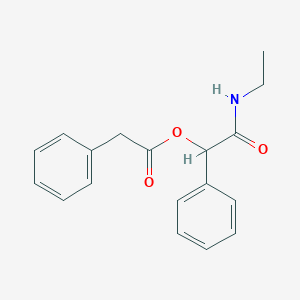
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

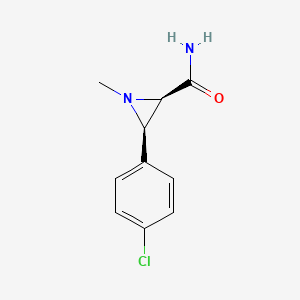
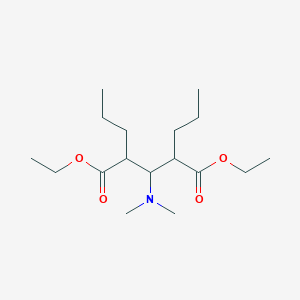
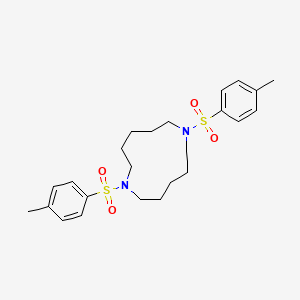
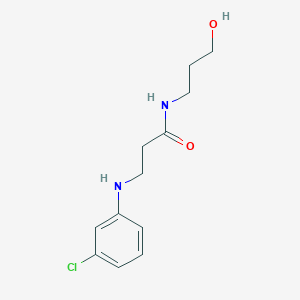
![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)

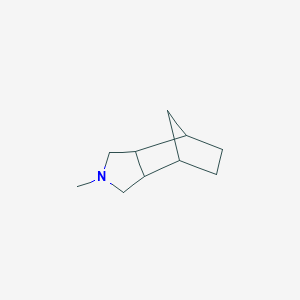
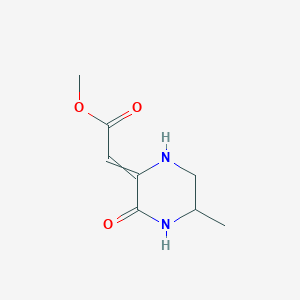
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
